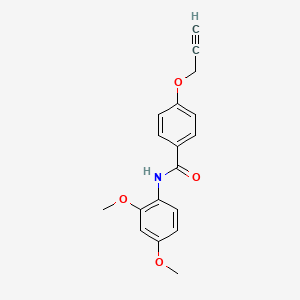
N-(2,4-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, commonly known as DMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPB is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for use in various research applications. In
科学的研究の応用
DMPB has been studied extensively for its potential use in scientific research, particularly in the fields of neuroscience, cancer research, and drug discovery. In neuroscience research, DMPB has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DMPB has been shown to have anti-tumor effects and may have potential as a cancer treatment. In drug discovery, DMPB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of DMPB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DMPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDAC activity, DMPB may alter gene expression patterns and affect various cellular processes. DMPB has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular antioxidant defense and may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMPB has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-tumor effects, DMPB has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. DMPB has also been shown to improve cognitive function and memory in animal models. These effects make DMPB an attractive candidate for use in various research applications.
実験室実験の利点と制限
One of the main advantages of using DMPB in lab experiments is its wide range of biochemical and physiological effects. This allows researchers to study various cellular processes and pathways using a single compound. Additionally, DMPB has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for use in animal studies. However, one limitation of using DMPB in lab experiments is its relatively high cost compared to other research compounds. Additionally, the mechanism of action of DMPB is not fully understood, which may limit its use in certain research applications.
将来の方向性
There are many potential future directions for research involving DMPB. One area of potential research is the development of new drugs based on the structure of DMPB. By modifying the chemical structure of DMPB, researchers may be able to develop new drugs with improved efficacy and safety profiles. Another area of potential research is the study of DMPB's effects on various cellular processes and pathways. By further understanding the mechanism of action of DMPB, researchers may be able to identify new targets for drug development and gain a better understanding of the cellular processes involved in various diseases. Additionally, the potential therapeutic applications of DMPB in the treatment of neurodegenerative diseases and cancer warrant further investigation.
合成法
The synthesis of DMPB involves the reaction of 2,4-dimethoxyphenylamine with 4-(2-propyn-1-yloxy)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield pure DMPB. This synthesis method has been optimized for high yield and purity and has been used in many research studies.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-4-11-23-14-7-5-13(6-8-14)18(20)19-16-10-9-15(21-2)12-17(16)22-3/h1,5-10,12H,11H2,2-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYXWPFOEURUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

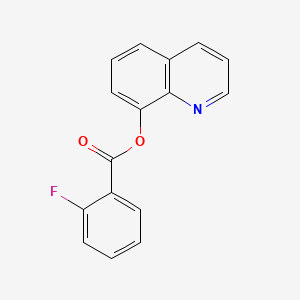
![2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-[(2S)-2-pyrrolidinylmethyl]-2-indanecarboxamide](/img/structure/B5373585.png)
![3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide](/img/structure/B5373595.png)
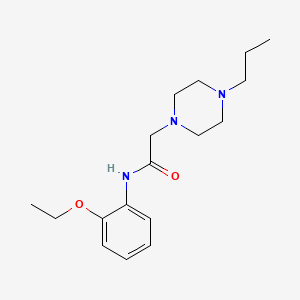
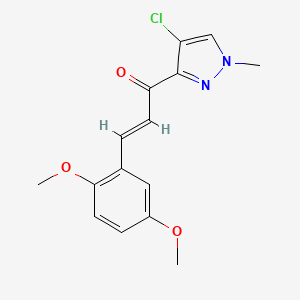
![2-chloro-6-ethoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373634.png)
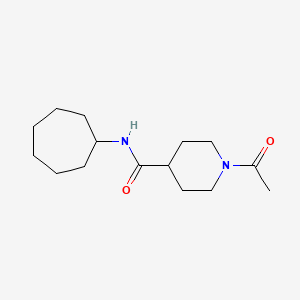
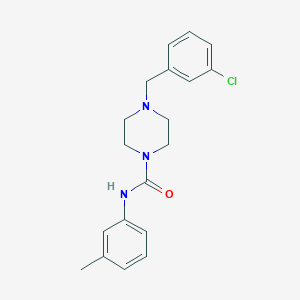
![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)
![3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5373666.png)
![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)
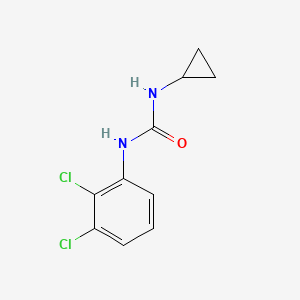
![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)